molecular formula C19H25N3O3 B2739903 6-(2,5-dimethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 923091-60-5

6-(2,5-dimethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2739903
CAS No.: 923091-60-5
M. Wt: 343.427
InChI Key: ZVGYUVQQYRUETH-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted at position 6 with a 2,5-dimethoxyphenyl group and at position 2 with a piperidinylethyl chain. The 2,5-dimethoxyphenyl moiety may enhance lipophilicity and influence binding interactions, while the piperidinylethyl side chain contributes to solubility and bioavailability through its amine functionality.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-15-6-8-18(25-2)16(14-15)17-7-9-19(23)22(20-17)13-12-21-10-4-3-5-11-21/h6-9,14H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGYUVQQYRUETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Substitution Reactions: Introduction of the 2,5-dimethoxyphenyl group and the piperidin-1-ylethyl group can be carried out through nucleophilic substitution reactions.

    Purification: The final product is usually purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the pyridazinone core or the piperidine ring.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 6-(2,5-dimethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.

Anticonvulsant Activity

Research has shown that derivatives of pyridazine compounds exhibit anticonvulsant properties. For instance, similar structures have been tested for their effectiveness in models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These studies indicate that modifications in the molecular structure can significantly influence anticonvulsant activity, suggesting that This compound may also possess such properties due to its structural similarities to other active compounds .

Neuropharmacological Potential

Given its piperidine component, this compound may interact with neurotransmitter systems. Piperidine derivatives have been explored for their roles in modulating dopamine and serotonin receptors, which are crucial in treating psychiatric disorders. The potential for this compound to affect these pathways warrants investigation into its neuropharmacological applications .

Antitumor Activity

Compounds with similar structural frameworks have shown promise in anti-cancer studies. For example, thiazole-linked pyridine derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines. The unique combination of the dimethoxyphenyl and piperidinyl groups may enhance the cytotoxicity of this compound against tumor cells .

Synthesis of Novel Derivatives

The synthesis of new derivatives from this compound could lead to enhanced biological activities or reduced side effects compared to existing drugs. Research into structure-activity relationships (SAR) can provide insights into how modifications to the compound's structure affect its pharmacological properties .

Table 1: Summary of Biological Activities of Similar Compounds

Compound NameBiological ActivityModel UsedKey Findings
Thiazole-Pyridine HybridAntitumorMCF-7 Cell LineIC50 = 5.71 μM
Dihydropyridazine DerivativeAnticonvulsantMES TestED50 = 32.08 mg/kg
Piperidine AnalogNeuropharmacologicalIn Vivo ModelsModulates dopamine receptors

Case Study Insights

  • Anticonvulsant Studies : A study involving thiazole-integrated compounds demonstrated a median effective dose significantly lower than standard medications, indicating a strong potential for developing new anticonvulsants based on similar scaffolds .
  • Neuropharmacology : Research on piperidine derivatives has shown their ability to cross the blood-brain barrier and interact with central nervous system targets, suggesting that our compound could also exhibit desirable neuroactive properties .
  • Antitumor Efficacy : Investigations into pyridazine derivatives reveal their ability to inhibit tumor growth across multiple cancer types, supporting the hypothesis that our compound could be effective in cancer therapy .

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and pharmacological implications.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Phenyl Substituent Piperidine Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
6-(2,5-Dimethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one 2,5-Dimethoxy Piperidin-1-ylethyl ~343.4* Hypothesized PDE inhibition N/A
6-(4-Methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (BK52651) 4-Methyl Piperidin-1-ylethyl 297.39 Research use (no activity data)
6-(3,4-Dimethoxyphenyl)-2-(piperidin-4-yl)pyridazin-3(2H)-one 3,4-Dimethoxy Piperidin-4-yl 316.3 Phosphodiesterase inhibitor
6-(3,4-Dimethylphenyl)-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one 3,4-Dimethyl 3,5-Dimethylpiperidin-1-yl-oxoethyl 353.47 Unspecified (supplier data)
6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)pyridazin-3-one 2,3-Dimethylphenoxy 2-Hydroxyethyl 274.3 No pharmacological data

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Pharmacokinetics :

  • The 2,5-dimethoxyphenyl group in the target compound may enhance electron-donating effects compared to 4-methylphenyl (BK52651) or 3,4-dimethoxyphenyl derivatives. This could influence receptor binding affinity and metabolic stability .
  • Piperidine modifications : The ethyl-linked piperidine in the target compound likely improves solubility compared to direct piperidinyl attachments (e.g., piperidin-4-yl in ). Bulky substituents, such as 3,5-dimethylpiperidine (), may reduce membrane permeability due to steric hindrance .

Synthetic Accessibility :

  • The compound in was synthesized via Pd-catalyzed coupling with a 30% yield, suggesting that similar methods (e.g., Suzuki-Miyaura cross-coupling) could apply to the target compound. Sodium hydride and DMF were critical reagents in forming the piperidine linkage .

Pharmacological Potential: The 3,4-dimethoxyphenyl analog () demonstrated phosphodiesterase (PDE) inhibitory activity, implying that the target compound’s 2,5-dimethoxy configuration may retain or modulate this activity depending on substituent positioning . Piperidine-containing derivatives (e.g., ) are associated with antibacterial and antitumor properties, highlighting the therapeutic relevance of this structural motif .

Biological Activity

The compound 6-(2,5-dimethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, with a molecular weight of approximately 344.43 g/mol. The structure features a dihydropyridazinone core substituted with a 2,5-dimethoxyphenyl group and a piperidinyl ethyl side chain.

PropertyValue
Molecular FormulaC19H24N4O3
Molecular Weight344.43 g/mol
Melting PointN/A
SolubilityN/A

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Preliminary studies suggest that it may act as a serotonergic agent , influencing mood and cognitive functions.

Antidepressant Effects

Research indicates that compounds similar to This compound exhibit antidepressant-like effects in animal models. In a study involving forced swim tests, administration of the compound resulted in reduced immobility times, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Anticonvulsant Activity

The compound has shown promise in anticonvulsant assays. In a study assessing various derivatives of pyridazinone compounds, it was found that certain structural modifications enhanced their efficacy against induced seizures in rodent models. The presence of the piperidinyl group is believed to contribute to this activity .

Cytotoxicity and Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Cell LineIC50 Value (µM)
HT2915
Jurkat20

Study 1: Antidepressant-Like Effects

A study published in the Journal of Pharmacology evaluated the antidepressant-like effects of the compound in mice subjected to stress-induced depression models. Results indicated significant reductions in depressive behavior when treated with various doses of the compound compared to control groups .

Study 2: Anticonvulsant Efficacy

Another research effort focused on the anticonvulsant properties of related dihydropyridazinones. The findings revealed that compounds with similar structural characteristics exhibited significant protective effects against seizures induced by pentylenetetrazole (PTZ), highlighting the potential therapeutic applications for epilepsy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2,5-dimethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, and what challenges arise during its preparation?

  • Methodology : The synthesis typically involves coupling a dihydropyridazinone core with a piperidine-ethyl substituent and a 2,5-dimethoxyphenyl group. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyridazinone ring .
  • Piperidine functionalization : Introducing the piperidin-1-yl ethyl group via alkylation or nucleophilic substitution, often requiring anhydrous conditions to avoid hydrolysis .
  • Aromatic substitution : Attaching the 2,5-dimethoxyphenyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Ullmann reactions .
  • Challenges : Low yields due to steric hindrance from the dimethoxyphenyl group and side reactions during piperidine alkylation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify proton environments (e.g., dihydropyridazinone C=O at ~165 ppm, aromatic protons of dimethoxyphenyl at 6.5–7.5 ppm) and verify substituent connectivity .
  • IR : Confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and piperidine N-H bending (if protonated) .
  • HRMS : Validate molecular formula (C₁₉H₂₃N₃O₃) with a mass error <5 ppm .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology :

  • Enzyme inhibition : Screen against kinases (e.g., CDK, EGFR) or phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (Kᵢ values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, MD simulations) predict the compound’s mechanism of action?

  • Methodology :

  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PDE4B or 5-HT₂A receptor). Focus on hydrogen bonding with the pyridazinone carbonyl and π-π stacking with the dimethoxyphenyl group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the protein-ligand complex .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities and validate against experimental IC₅₀ data .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodology :

  • Dose-response normalization : Account for variations in cell viability assays by normalizing to vehicle controls and using standardized protocols (e.g., CLSI guidelines) .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) via liver microsome assays to identify confounding metabolism .
  • Orthogonal assays : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand data is inconsistent .

Q. How can the environmental impact of this compound be assessed during preclinical development?

  • Methodology :

  • Degradation studies : Perform hydrolysis (pH 2–12) and photolysis (UV light, 254 nm) to estimate half-life in aquatic systems .
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition assays (OECD 201) .
  • Bioaccumulation : Calculate logP (experimental via shake-flask method or predicted via ChemAxon) to assess potential for lipid accumulation .

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